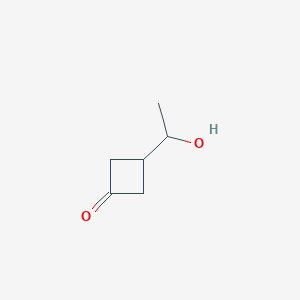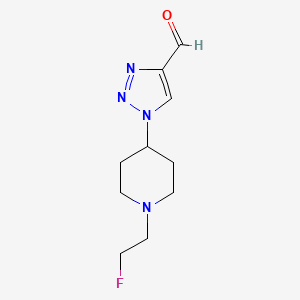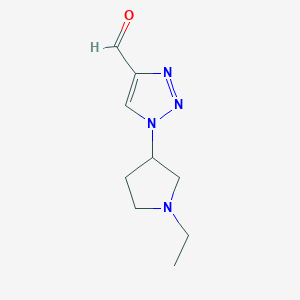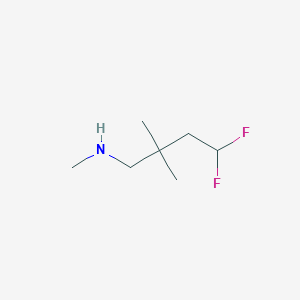
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
The aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were also applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .
Scientific Research Applications
Anti-Tubercular Activity
Research has focused on the development of novel azetidinone derivatives, incorporating 1,2,4-triazole, for anti-tubercular activity. This includes the design, synthesis, and evaluation of such compounds against Mycobacterium tuberculosis, demonstrating good activity for specific azetidinone derivatives (Thomas, George, & Harindran, 2014).
Synthesis of Pyrrolidine Derivatives
Another study explored the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, aiming at diverse biological activities. This research outlines a method for preparing a library of triazolyl pyrrolidine derivatives, highlighting the versatile role of 1,2,4-triazoles in medicinal chemistry (Prasad et al., 2021).
Antifungal and Tuberculostatic Agents
1,2,3-Triazole derivatives have been identified for their antifungal and tuberculostatic properties. Specific 4-aryl-5-nitro-1,2,3-triazoles exhibit significant biological activities, serving as potential leads for developing new therapeutic agents (Sheremet et al., 2004).
Key Intermediates for β-Lactam Antibiotics
The synthesis of azetidinones as key intermediates for the production of β-lactam antibiotics highlights the critical role of triazole and related structures in the development of antibiotic agents. This research demonstrates the application of such compounds in synthesizing crucial intermediates for medicinal chemistry (Cainelli, Galletti, & Giacomini, 1998).
Antileishmanial Activity
Triazolic compounds derived from neolignans have shown potent antileishmanial activity against Leishmania amazonensis intracellular amastigotes. This study emphasizes the importance of structure-activity relationships in designing effective antiparasitic agents (Costa et al., 2016).
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-13-6-8-5-12(11-10-8)4-7-2-9-3-7/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNHJIUTLHDNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)








